DSAU covalently links primary amine groups, predominantly targeting lysine residues in proteins. This allows researchers to investigate protein-protein interactions by stabilizing transient complexes and identifying interacting partners. This technique is crucial for understanding protein function and signaling pathways within cells.
By crosslinking proteins involved in a complex, DSAU helps preserve their native structure and interactions during purification and analysis. This is particularly beneficial for studying dynamic protein complexes that might dissociate under standard conditions.
DSAU can be used to covalently attach various biomolecules, such as antibodies, drugs, or imaging probes, to proteins. This enables researchers to create novel protein conjugates with desired properties for specific applications, like targeted drug delivery or in vivo imaging.
By selectively crosslinking specific amino acid residues within an enzyme, DSAU can potentially modify its activity. This allows researchers to probe the structure-function relationship of enzymes and potentially develop new strategies for enzyme inhibition or activation.